![molecular formula C20H19N5O4 B2691654 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide CAS No. 1396795-18-8](/img/structure/B2691654.png)
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazine ring, an oxadiazole ring, a cyclohexyl group, and a benzodioxole group . It is part of a class of compounds known as heterocyclic compounds, which are widely studied due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The compounds are usually confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of such compounds can be complex and varied. For instance, some related compounds have been found to possess a discrete binuclear structure, which is further formed into a three-dimensional supramolecular structure by hydrogen bonding and π⋯π stacking interactions .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve Suzuki cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two different types of organic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, some related compounds have been found to be white to light yellow solids with a melting point of about 100-105 degrees Celsius . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
The synthesis of novel compounds with structural similarities to N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide has shown promising antimicrobial and antifungal activities. For instance, a study involved the synthesis of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids, which demonstrated excellent antibacterial and antifungal properties compared to standard drugs like ciprofloxacin and clotrimazole. The synthesized compounds were evaluated for their in vitro microbial activities, highlighting their potential as novel antimycobacterial agents (Pandya et al., 2019).
Antiviral Applications
Another area of application includes the development of compounds for antiviral therapy. Research into benzamide-based 5-aminopyrazoles and their derivatives has shown significant activity against the avian influenza virus (H5N1), underscoring the potential of these compounds in antiviral research. The study described a new synthetic route for these compounds, testing their in vitro efficacy against the influenza A virus, with several derivatives demonstrating notable antiviral activities (Hebishy et al., 2020).
Antitumor Applications
Compounds with the pyrazole core have been explored for their potential in cancer therapy. One study focused on the synthesis and characterization of research chemicals with pyrazole structures, aiming to differentiate them from regioisomers and investigate their biological activities, including potential antitumor effects. Although this particular study did not directly explore antitumor activities, the structural analysis and synthesis methods contribute to the broader research efforts in developing antitumor agents (McLaughlin et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-18(13-4-5-15-16(10-13)28-12-27-15)24-20(6-2-1-3-7-20)19-23-17(25-29-19)14-11-21-8-9-22-14/h4-5,8-11H,1-3,6-7,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLPNVUZWIBVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.